molecular formula C12H14NO3P B8188466 Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester

Cat. No.: B8188466
M. Wt: 251.22 g/mol
InChI Key: JKHUODCGMGBLSX-UHFFFAOYSA-N
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Description

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester (IUPAC name: dimethyl isoquinolin-3-ylmethylphosphonate) is a phosphonic acid ester featuring an isoquinoline moiety linked to a methylphosphonate group. The isoquinoline ring, a heterocyclic aromatic system with a nitrogen atom, distinguishes it from simpler alkyl or benzyl phosphonates.

Properties

IUPAC Name

3-(dimethoxyphosphorylmethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO3P/c1-15-17(14,16-2)9-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHUODCGMGBLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC2=CC=CC=C2C=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable phosphonic acid derivative.

    Reaction Conditions: A common method involves the reaction of isoquinoline with chloromethyl phosphonic acid dimethyl ester in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols.

Scientific Research Applications

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting phosphatases.

    Industry: It can be used in the production of materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism by which Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to act as an inhibitor of enzymes that process phosphate substrates. This interaction can disrupt normal enzyme function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Acid Esters

Aromatic and Heteroaromatic Phosphonates

(a) 4-Cyano-benzyl-phosphonic Acid Dimethyl Ester
  • Structure: Benzyl group substituted with a cyano (-CN) group at the para position.
  • Key Differences: Lacks the heteroaromatic isoquinoline ring, which reduces basicity and alters electronic effects. The cyano group is strongly electron-withdrawing, increasing the phosphonate’s acidity compared to the isoquinoline derivative.
  • Applications : Used in optical brighteners and synthetic intermediates .
(b) Dimethyl [3-(Naphthalen-2-yl)-2-oxopropyl]phosphonate
  • Structure : Naphthalene ring attached via a ketone-containing propyl chain.
  • Key Differences: The naphthyl group enhances hydrophobicity, while the ketone introduces a reactive site absent in the isoquinoline derivative. This compound’s larger molecular weight (C₁₅H₁₅O₄P, MW 242.17) may reduce solubility in polar solvents compared to the isoquinoline analog .
(c) Dimethyl (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
  • Structure: Cyclic ester (isobenzofuranone) fused to the phosphonate group.
  • This structural feature could enhance stability in specific chemical environments .

Alkyl and Branched Phosphonates

(a) Dimethyl Methylphosphonate (DMMP)
  • Structure : Simple methyl group attached to the phosphonate.
  • Key Differences: Lacks aromaticity, resulting in higher polarity and water solubility. DMMP (C₃H₉O₃P, MW 124.08) is widely used as a flame retardant, contrasting with the likely specialized applications of the isoquinoline derivative .
(b) Diethyl Isopropylphosphonate
  • Structure : Branched isopropyl group.
  • Key Differences: The alkyl chain increases lipophilicity but reduces electronic conjugation. Such compounds are often intermediates in organophosphorus synthesis .

Substituted Benzyl Phosphonates

(a) 4-Carbomethoxy-benzyl-phosphonic Acid Dimethyl Ester
  • Structure : Benzyl group with a carbomethoxy (-COOCH₃) substituent.
  • Key Differences: The electron-withdrawing carbomethoxy group may enhance hydrolytic stability compared to the isoquinoline derivative, which could be more reactive due to the basic nitrogen atom .

Structural and Functional Analysis

Electronic Effects

  • This could accelerate hydrolysis under acidic conditions .

Solubility and LogP

  • Isoquinoline Derivative: Moderate solubility in polar aprotic solvents (e.g., DMF) due to the heteroaromatic ring. LogP is likely higher than DMMP but lower than naphthyl-containing analogs.
  • Naphthyl Analogs : Higher hydrophobicity (e.g., C₁₅H₁₅O₄P) limits aqueous solubility .

Data Table: Key Properties of Selected Phosphonates

Compound Name Molecular Formula Molecular Weight Key Structural Feature Potential Application
Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester C₁₂H₁₄NO₃P 251.21 (calc.) Isoquinoline ring Medicinal chemistry, catalysts
4-Cyano-benzyl-phosphonic acid dimethyl ester C₁₀H₁₂NO₃P 225.18 Cyano-substituted benzyl Optical brighteners
Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate C₁₅H₁₅O₄P 298.25 Naphthyl + ketone Organic synthesis
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 124.08 Simple methyl group Flame retardant

Biological Activity

Isoquinolin-3-ylmethyl-phosphonic acid dimethyl ester is a phosphonate compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its isoquinoline core structure, which is known for various biological activities. The phosphonic acid moiety contributes to its interaction with biological targets, particularly in enzyme inhibition and cell signaling pathways.

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on specific enzymes, including 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a target for developing new antibacterial and antimalarial drugs. Research indicates that isoquinoline derivatives can exhibit significant inhibitory activity against DXR with IC50 values in the low micromolar range, suggesting potential as a lead compound for further development against resistant pathogens .
  • Anticancer Activity :
    • Isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Signal Transduction Modulation :
    • Some studies suggest that isoquinoline compounds can modulate key signaling pathways associated with inflammation and tumorigenesis, such as the NF-kB signaling pathway. This modulation may contribute to their anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
Enzyme InhibitionDXR0.84
Anticancer ActivityMCF-7 Cancer Cells0.31 - 1.20
Signal Transduction ModulationNF-kB PathwayNot specified

Case Study 1: Antibacterial Activity

In a comparative study involving various isoquinoline derivatives, this compound was assessed for its antibacterial properties against Escherichia coli and Pseudomonas aeruginosa. The compound exhibited notable inhibition, supporting its potential as a scaffold for developing new antibiotics targeting resistant strains .

Case Study 2: Anticancer Efficacy

A series of isoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that certain modifications to the isoquinoline structure enhanced anticancer activity, with some compounds achieving sub-micromolar IC50 values. These findings underscore the importance of structural optimization in enhancing therapeutic efficacy .

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